1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride is a chemical compound with the molecular formula C10H18N2O. It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine ring, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with N-methylpiperidin-4-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen.
Cyclopropanecarbonyl chloride: A precursor used in the synthesis of the compound
The uniqueness of this compound lies in its combined cyclopropane and piperidine structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19ClN2O |
---|---|
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
cyclopropyl-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8;/h8-9,11H,2-7H2,1H3;1H |
InChI-Schlüssel |
JUVKDTZRFYGROV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(CC1)C(=O)C2CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.